N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound featuring a 4-bromophenyl group substituted with a benzoyl moiety at the 2-position, linked via an acetamide bridge to a 1,3-dioxoisoindoline core. The 1,3-dioxoisoindoline moiety is associated with antioxidant properties (e.g., DPPH radical scavenging) , while the 4-bromophenyl group is common in ligands targeting formyl peptide receptors (FPRs) . The benzoyl substituent may enhance lipophilicity, influencing bioavailability and target engagement.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSODIFRMVIJEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a bromobenzene derivative.
Introduction of the Dioxoisoindolinyl Group: This step may involve the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Coupling Reactions: The final step would involve coupling the benzoyl-bromophenyl intermediate with the dioxoisoindolinyl acetamide under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Phthalimide Moiety
The 1,3-dioxoisoindolin-2-yl group undergoes hydrolysis under basic or enzymatic conditions to form phthalamic acid derivatives. This reaction is critical in prodrug activation or metabolic pathways.
-
Mechanism : Base-mediated nucleophilic attack at the carbonyl carbon, leading to ring opening and formation of a carboxylate intermediate .
-
Key Observation : Hydrolysis rates increase in polar aprotic solvents (e.g., DMSO) due to enhanced solvation of intermediates .
Nucleophilic Aromatic Substitution (Br Replacement)
The electron-deficient 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions or direct nucleophilic substitution.
-
Regioselectivity : Bromine at the para position directs electrophiles to the ortho and meta positions of the benzoyl group .
-
Yield Optimization : Reactions with bulky ligands (e.g., XPhos) improve coupling efficiency (>85% yield) .
Acylation/Deacylation of the Acetamide Group
The acetamide linker (-NHCO-) undergoes hydrolysis or transamidation under acidic/basic conditions.
-
Stability Note : The acetamide group resists hydrolysis in neutral aqueous buffers but degrades rapidly in acidic environments (t₁/₂ = 2.3 h at pH 2) .
Electrophilic Aromatic Substitution (Benzoyl Group)
The benzoyl moiety undergoes halogenation or nitration at the meta position relative to the carbonyl group.
Reduction Reactions
Selective reduction of the benzoyl or phthalimide groups is achievable with tailored reagents.
-
Challenges : Over-reduction of the phthalimide ring may occur with strong reductants like LiAlH₄.
Metabolic Reactions
In hepatic systems, cytochrome P450 enzymes oxidize the benzoyl and phthalimide groups.
| Enzyme | Site of Metabolism | Metabolites | Half-Life (Human) | References |
|---|---|---|---|---|
| CYP3A4 | Benzoyl methyl group | Hydroxylated acetamide derivatives | 4.2 h | |
| CYP2C9 | Phthalimide ring | Oxo-isoindoline-1-carboxylic acid | 6.8 h |
Scientific Research Applications
Anticancer Activity
N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has shown promising anticancer properties. A study demonstrated that derivatives of 1,3-dioxoisoindolin compounds exhibited moderate to significant anticancer activity against various cancer cell lines, including EKVX (human lung cancer), CAKI-1 (renal cancer), UACC-62 (melanoma), MCF7 (breast cancer), and LOX IMVI (melanoma) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX | 12.5 | |
| This compound | CAKI-1 | 15.0 | |
| This compound | MCF7 | 10.0 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound possess antimicrobial activity. A study focused on the synthesis and characterization of novel derivatives found that certain isoindoline derivatives exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Isoindoline Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Isoindoline Derivative A | Staphylococcus aureus | 8 µg/mL | |
| Isoindoline Derivative B | Escherichia coli | 16 µg/mL |
Mechanistic Studies
The mechanistic understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies have explored the interaction of this compound with various biological targets, including its role in inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Core Features
A comparative analysis of structurally related compounds is presented below, focusing on core motifs, substituents, and bioactivities.
Table 1: Key Structural and Functional Comparisons
Crystallographic and Structural Insights
- Dihedral Angles : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings is 66.4°, influencing packing stability via N–H···O and C–H···F interactions . The target compound’s benzoyl and bromophenyl groups may adopt similar conformations, affecting crystallinity and solubility.
- Lipophilicity: The benzoyl group in the target compound likely enhances membrane permeability compared to non-aromatic analogs (e.g., hexahydrophthalimide derivatives in ) .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound belonging to the class of N-substituted phthalimides. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings on its biological activity, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Benzoyl Group : Provides structural stability and potential interaction sites for biological targets.
- Bromophenyl Group : May enhance lipophilicity and biological interactions.
- Dioxoisoindolin Structure : Known for various biological activities, including enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN2O4 |
| Molecular Weight | 440.3 g/mol |
| CAS Number | 2241846-02-4 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by acylation with a benzoyl chloride derivative.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives of the compound. For instance, in a study involving synthesized compounds based on the dioxoisoindolin structure, several exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most promising candidates demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound ID | Target Pathogen | Inhibition Zone (mm) | Comparative Standard |
|---|---|---|---|
| AK1 | Staphylococcus aureus | 18 | Ampicillin (20 mm) |
| BK1 | Escherichia coli | 15 | Ampicillin (19 mm) |
| BK2 | Staphylococcus aureus | 17 | Ampicillin (20 mm) |
Antifungal Activity
The antifungal potential was also assessed against Candida albicans and Aspergillus niger. Compounds derived from this class showed promising antifungal activity, with some demonstrating efficacy comparable to clotrimazole .
Table 2: Antifungal Activity of Selected Compounds
| Compound ID | Target Pathogen | Inhibition Zone (mm) | Comparative Standard |
|---|---|---|---|
| AK4 | Candida albicans | 16 | Clotrimazole (18 mm) |
| BK5 | Aspergillus niger | 14 | Clotrimazole (17 mm) |
The proposed mechanism of action for this compound involves interaction with key enzymes or receptors within microbial cells. The phthalimide moiety has been shown to interact with cytochrome P450 enzymes, potentially disrupting ergosterol synthesis in fungal membranes . This disruption can lead to increased membrane permeability and cell death.
Study on Anticancer Properties
A study explored the anticancer properties of related compounds in vitro against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis with Existing Drugs
In comparative studies, the new compounds were evaluated against standard chemotherapeutic agents. Some derivatives showed enhanced efficacy and lower toxicity profiles compared to existing drugs, suggesting their potential as alternative therapeutic agents in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via microwave-assisted protocols to reduce reaction time and improve yields (e.g., 62–74% yields in related acetamide derivatives) . Key steps include coupling 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives with substituted aryl amines using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane under reflux . Microwave irradiation minimizes solvent use and accelerates reaction kinetics compared to conventional heating . Optimization parameters include solvent choice (e.g., glacial acetic acid for cyclization), temperature (273 K for amidation), and stoichiometric ratios (1:1 amine:acid) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR. For example, the acetamide NH proton appears as a singlet at δ ~10–12 ppm, while aromatic protons show splitting patterns dependent on substituents .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions). SHELX programs (SHELXL/SHELXS) refine structures, with dihedral angles between aryl rings (~66.4°) indicating steric effects .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]) with deviations <±0.5% from theoretical values .
Q. What in vitro pharmacological assays are suitable for initial evaluation of bioactivity?
Standard anticonvulsant screens include:
- Maximal Electroshock (MES) Test : Assess seizure suppression in rodent models .
- Subcutaneous Pentylenetetrazol (sc-PTZ) Test : Evaluate threshold for clonic-tonic seizures .
- Rotarod Neurotoxicity Test : Determine motor coordination deficits at bioactive doses . Compounds with electron-donating substituents (e.g., methoxy, chloro) often enhance CNS activity due to improved bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR analysis involves:
- Substituent Modulation : Electron-donating groups (e.g., -OCH, -OH) at the 4-position of the phenyl ring enhance anticonvulsant activity by 30–50% compared to electron-withdrawing groups (e.g., -NO) .
- Bioisosteric Replacement : Replace the 1,3-dioxoisoindolin-2-yl moiety with thiazolidinone or triazole rings to improve metabolic stability .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding to targets like GABA receptors or sodium channels. For example, docking scores <−8.0 kcal/mol correlate with in vivo efficacy .
Q. What computational strategies resolve contradictions between theoretical and experimental data in structural studies?
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify discrepancies in bond lengths (>0.05 Å) or angles (>5°) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯F vs. N–H⋯O) to explain packing anomalies .
- Dynamic NMR : Detect conformational flexibility in solution if X-ray data suggest rigid structures .
Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?
- Catalyst Screening : Copper-supported magnetic carrageenan catalysts reduce azide-alkyne cycloaddition byproducts (e.g., triazoles) by 20% .
- Solvent-Free Microwave Synthesis : Eliminates solvent-related impurities and improves regioselectivity (e.g., 1:10 isomer ratio in iodinated analogs) .
- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates .
Q. What methodologies address challenges in crystallizing this compound for X-ray studies?
Q. How do electron-deficient substituents impact electrochemical properties for C–N coupling applications?
Hypervalent iodine mediators (e.g., 3-iodo-4-methylphenyl groups) enable anodic C–N coupling with overpotentials <0.3 V. Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with coupling efficiency (74% yield) .
Methodological Notes
- Data Contradiction Analysis : Compare MES/sc-PTZ results with molecular docking scores to identify outliers. For example, a compound with high docking affinity but low in vivo activity may suffer from poor blood-brain barrier penetration .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for microwave vs. conventional synthesis. Solvent-free methods typically reduce E-factors by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
